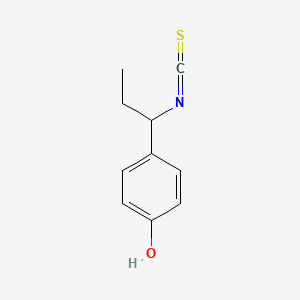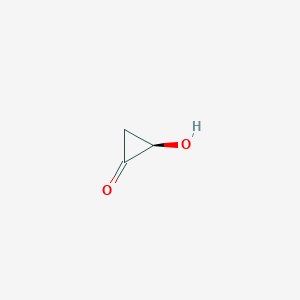
3-(Dimethylamino)penta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)penta-2,4-dienal is an organic compound characterized by a conjugated diene system and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)penta-2,4-dienal can be achieved through several methods. One common approach involves the Claisen-Cope rearrangement of pyrolytic products of corresponding acetals, followed by condensation reactions . Another method includes the preparation from pyridinium salts, which are known to yield aminopentadienals .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as large-scale condensation reactions and rearrangements, can be adapted for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Depending on the reagents used, substituted dienals or other derivatives can be formed.
Applications De Recherche Scientifique
3-(Dimethylamino)penta-2,4-dienal has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)penta-2,4-dienal involves its ability to participate in various chemical reactions due to its conjugated diene system and aldehyde group. The compound can act as both a nucleophile and an electrophile, making it versatile in chemical synthesis . Its molecular targets and pathways are primarily related to its reactivity with other chemical species.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminopenta-2,4-dienal: Another conjugated diene with an amino group instead of a dimethylamino group.
2,2-Dimethylpenta-3,4-dienal: A similar compound with different substituents on the diene system.
Uniqueness
3-(Dimethylamino)penta-2,4-dienal is unique due to its dimethylamino group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of nonlinear optical materials and other specialized applications .
Propriétés
Numéro CAS |
920518-67-8 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
3-(dimethylamino)penta-2,4-dienal |
InChI |
InChI=1S/C7H11NO/c1-4-7(5-6-9)8(2)3/h4-6H,1H2,2-3H3 |
Clé InChI |
LIYFNWYFAMNSER-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=CC=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


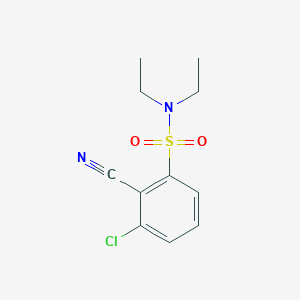
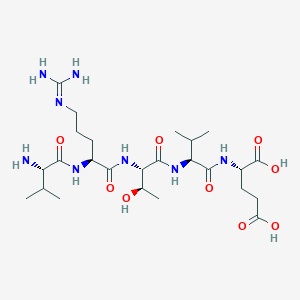
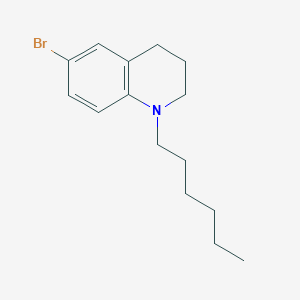
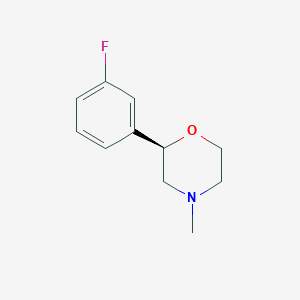
![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)

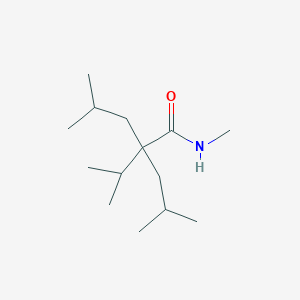


![Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane](/img/structure/B14194237.png)
![4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one](/img/structure/B14194241.png)

